molecular formula C13H16O4 B561488 Ethyl 3-[4-(acetyloxy)phenyl]propanoate CAS No. 100613-03-4

Ethyl 3-[4-(acetyloxy)phenyl]propanoate

Cat. No.: B561488
CAS No.: 100613-03-4
M. Wt: 236.267
InChI Key: ATTBAJVGJKTREB-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(acetyloxy)phenyl]propanoate is an organic compound with the molecular formula C13H16O4 It is an ester derivative of phenylpropanoic acid, where the phenyl ring is substituted with an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(acetyloxy)phenyl]propanoate typically involves the esterification of 3-[4-(acetyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(acetyloxy)phenyl]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-[4-(acetyloxy)phenyl]propanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 3-[4-(acetyloxy)phenyl]propanoic acid and ethanol.

    Reduction: 3-[4-(hydroxy)phenyl]propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediates in Drug Synthesis :
    Ethyl 3-[4-(acetyloxy)phenyl]propanoate can serve as an intermediate in the synthesis of various therapeutic agents. Its derivatives are explored for their potential to develop new drugs, particularly in the realm of anti-cancer therapies due to their structural similarities with known pharmacologically active compounds .
  • Anticancer Agents :
    Research indicates that related compounds derived from this compound exhibit antiproliferative activity against cancer cell lines. For instance, modifications to similar ester compounds have shown promising results in inhibiting tumor growth, suggesting that this compound could be a valuable candidate for further investigation in cancer treatment .
  • Enzyme Inhibition :
    Compounds structurally related to this compound have been studied as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by altering gene expression involved in cell cycle regulation and apoptosis .

Organic Synthesis Applications

  • Synthetic Pathways :
    This compound can be synthesized through various methods, including esterification reactions involving acetic acid and the corresponding alcohols. These synthetic pathways are critical for producing derivatives that can be further modified for specific applications .
  • Reactivity Studies :
    The compound's reactivity with different nucleophiles allows it to participate in diverse organic reactions, making it a versatile building block for synthesizing more complex organic molecules. This versatility is essential for developing new materials and pharmaceuticals .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the antiproliferative effects of synthesized derivatives of this compoundShowed significant inhibition of HeLa cell proliferation compared to standard drugs like doxorubicin .
Synthesis MethodologyExplored various synthetic routes for producing this compoundIdentified efficient methods for esterification and subsequent functionalization .
Enzyme Inhibition StudiesEvaluated the HDAC inhibitory potential of related compoundsFound that certain derivatives exhibited potent HDAC inhibition, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(acetyloxy)phenyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenylpropanoic acid, which can then interact with enzymes and receptors in biological systems. The acetyloxy group can also be involved in acetylation reactions, modifying the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Ethyl 3-[4-(acetyloxy)phenyl]propanoate can be compared with other similar compounds such as:

    Ethyl 3-[4-(hydroxy)phenyl]propanoate: This compound lacks the acetyloxy group and has different reactivity and biological activity.

    Mthis compound: The methyl ester has different physical properties and reactivity compared to the ethyl ester.

    Ethyl 3-[4-(methoxy)phenyl]propanoate: The methoxy group provides different electronic and steric effects, leading to variations in reactivity and biological activity.

This compound is unique due to the presence of the acetyloxy group, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

Ethyl 3-[4-(acetyloxy)phenyl]propanoate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, mechanism of action, biological effects, and comparisons with similar compounds, supported by relevant data and case studies.

Synthesis and Structure

This compound can be synthesized through various organic reactions that involve the acylation of phenolic compounds. The presence of the acetyloxy group is crucial as it influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ester functionality, which allows it to undergo hydrolysis. This process releases active metabolites that can interact with various enzymes and receptors in biological systems. The acetyloxy group may also participate in acetylation reactions, modifying the activity of proteins and other biomolecules, thereby influencing metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, its derivatives have shown promising results in inhibiting cancer cell proliferation. A notable study reported that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-711.0
DoxorubicinMCF-72.29
Other derivativesHCT-1160.69

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory mediators such as nitric oxide synthase (iNOS), suggesting a potential for therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity :
    A study focused on the effects of this compound on apoptosis in MCF-7 cells found that treatment led to increased apoptosis markers, indicating its potential as an anticancer agent .
  • Anti-inflammatory Activity :
    Another investigation highlighted that derivatives of this compound exhibited enhanced anti-inflammatory activity compared to their parent compounds, showcasing their potential utility in treating inflammatory disorders .

Comparison with Similar Compounds

This compound can be compared with other esters such as Ethyl 3-[4-(hydroxy)phenyl]propanoate and Ethyl 3-[4-(methoxy)phenyl]propanoate. The presence of the acetyloxy group distinguishes it from these compounds, leading to variations in biological activity due to differences in electronic and steric effects.

Table 2: Comparison of Biological Activities

CompoundBiological ActivityNotes
This compoundAnticancer, Anti-inflammatoryUnique acetyloxy group
Ethyl 3-[4-(hydroxy)phenyl]propanoateLimited activityLacks acetyloxy group
Ethyl 3-[4-(methoxy)phenyl]propanoateVariesDifferent electronic effects

Properties

IUPAC Name

ethyl 3-(4-acetyloxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-5,7-8H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTBAJVGJKTREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698796
Record name Ethyl 3-[4-(acetyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100613-03-4
Record name Ethyl 3-[4-(acetyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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